molecular formula C12H9NO B1612023 2-(Pyridin-2-yl)benzaldehyde CAS No. 863677-33-2

2-(Pyridin-2-yl)benzaldehyde

Cat. No.: B1612023
CAS No.: 863677-33-2
M. Wt: 183.21 g/mol
InChI Key: FXPVWFBGUQUFEE-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyridine ring

Mechanism of Action

Target of Action

2-(Pyridin-2-yl)benzaldehyde is primarily used as a reagent in the synthesis of various organic compounds . It has been found to be a key component in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These oxazoles are valuable in the pharmaceutical industry and are found in a wide range of pharmaceuticals and fine chemicals .

Mode of Action

The compound interacts with its targets through a cascade reaction involving the condensation of picolinamide and two aldehyde molecules . This reaction is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction proceeds via a different mechanism compared to the Robinson–Gabriel oxazole synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of oxazoles . Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom . They are found in a wide range of pharmaceuticals and fine chemicals .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log P value of 1.8, indicating moderate lipophilicity .

Result of Action

The primary result of the action of this compound is the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These oxazoles are synthetically valuable and can be used in the production of various pharmaceuticals and fine chemicals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2 was carried out at 150 °C in n-octane . The reaction environment plays a crucial role in the efficacy and stability of the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the condensation of 2-aminopyridine with benzaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: 2-(Pyridin-2-yl)benzoic acid.

    Reduction: 2-(Pyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 2-(Pyridin-4-yl)benzaldehyde
  • 4-(Pyridin-2-yl)benzaldehyde
  • 2-(Pyridin-3-yl)benzaldehyde

Comparison: 2-(Pyridin-2-yl)benzaldehyde is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. For example, 2-(Pyridin-4-yl)benzaldehyde may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-pyridin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPVWFBGUQUFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596042
Record name 2-(Pyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863677-33-2
Record name 2-(Pyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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